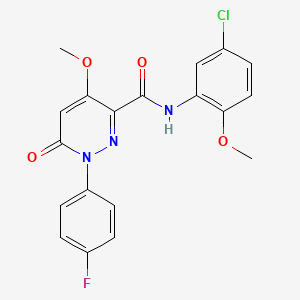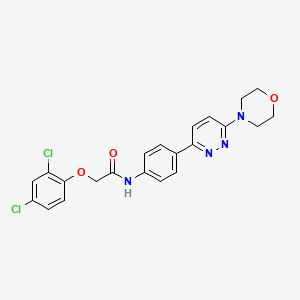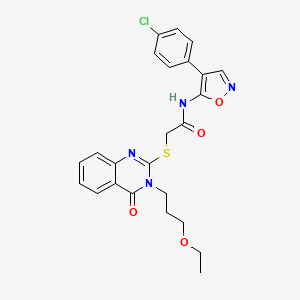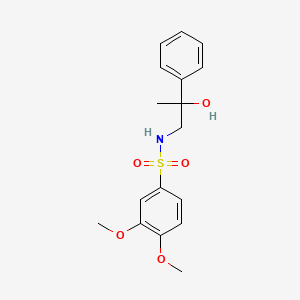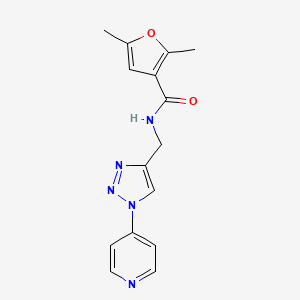
2,5-dimethyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Synthesis : Various compounds structurally related to 2,5-dimethyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide have been synthesized and characterized. This includes synthesizing derivatives such as N-alkylated 1,2,4-triazoles and 1,3,4-oxadiazoles based on related compounds (El-Essawy & Rady, 2011).
Structural Analysis : In-depth structural analysis of similar compounds has been carried out using techniques like crystallography and spectroscopy. For example, the synthesis, characterization, and computational study of related pyrrole derivatives have been conducted (Singh, Rawat, & Sahu, 2014).
Biological Activity
Antiprotozoal Activity : Some compounds with a similar structure have shown significant antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibited strong DNA affinities and promising in vitro and in vivo activities against protozoal pathogens (Ismail et al., 2004).
Anticancer and Anti-inflammatory Properties : Certain pyrazolopyrimidines derivatives, which are structurally related, have shown potential as anticancer and anti-5-lipoxygenase agents, indicating a possible avenue for research into the anti-inflammatory and antineoplastic properties of these compounds (Rahmouni et al., 2016).
Chemical Reactions and Properties
Chemical Reactivity : The reactivity of related compounds under different conditions has been studied, such as the acid-catalyzed reactions leading to isomerization and formation of derivatives like 2-furylacetone (Yamaoka et al., 1980).
Complex Formation with DNA : Analogous compounds like 2,5-bis(4-guanylphenyl)furan have been studied for their ability to bind to DNA, offering insights into the potential DNA-binding properties of similar compounds (Laughton et al., 1995).
Oxidation Chemistry : Understanding the oxidation chemistry of related compounds, like 3,7-dimethyluric acid, can provide insights into the chemical behavior of this compound under oxidative conditions (Chen & Dryhurst, 1984).
Propriétés
IUPAC Name |
2,5-dimethyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-7-14(11(2)22-10)15(21)17-8-12-9-20(19-18-12)13-3-5-16-6-4-13/h3-7,9H,8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNFNBNBHZXBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2917910.png)
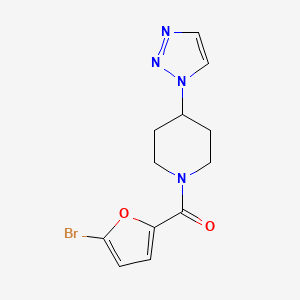


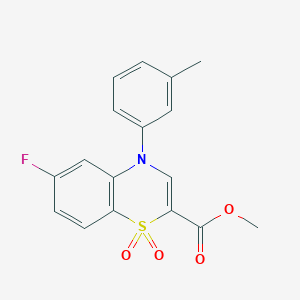
![N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine hydrobromide](/img/structure/B2917919.png)
